[(2R)-2-[(9Z,11Z,13Z,15Z,17Z,19E)-docosa-9,11,13,15,17,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-2-[(9Z,11Z,13Z,15Z,17Z,19E)-docosa-9,11,13,15,17,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. It consists of one chain of stearic acid (18:0) at the C-1 position and one chain of docosahexaenoic acid (22:6) at the C-2 position. Phosphatidylcholines are major components of biological membranes and play crucial roles in cell signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(9Z,11Z,13Z,15Z,17Z,19E)-docosa-9,11,13,15,17,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with stearic acid and docosahexaenoic acid. The reaction is usually catalyzed by enzymes such as phospholipase A2 or chemical catalysts like dicyclohexylcarbodiimide (DCC) in the presence of dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of phosphatidylcholines often involves extraction from natural sources such as egg yolk or soybeans, followed by purification processes like chromatography. Enzymatic methods are also employed to ensure high specificity and yield .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(9Z,11Z,13Z,15Z,17Z,19E)-docosa-9,11,13,15,17,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The docosahexaenoic acid moiety is particularly susceptible to oxidation due to its multiple double bonds.
Hydrolysis: Catalyzed by phospholipases, leading to the formation of lysophosphatidylcholine and free fatty acids.
Substitution: The choline headgroup can be replaced by other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species (ROS) or chemical oxidants like hydrogen peroxide.
Hydrolysis: Enzymatic hydrolysis using phospholipase A2.
Substitution: Requires nucleophilic reagents and appropriate catalysts
Major Products
Oxidation: Produces various oxidized lipid species.
Hydrolysis: Yields lysophosphatidylcholine and free fatty acids.
Substitution: Results in modified phosphatidylcholines with different headgroups
Scientific Research Applications
[(2R)-2-[(9Z,11Z,13Z,15Z,17Z,19E)-docosa-9,11,13,15,17,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell signaling, membrane structure, and function.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for various diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems
Mechanism of Action
The compound exerts its effects primarily through its incorporation into biological membranes, influencing membrane fluidity and signaling pathways. The docosahexaenoic acid moiety is known to interact with various proteins and receptors, modulating their activity and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
PC(180/205(9Z,11Z,13Z,15Z,17Z)): Contains eicosapentaenoic acid instead of docosahexaenoic acid.
PC(180/225(7Z,10Z,13Z,16Z,19Z)): Contains docosapentaenoic acid instead of docosahexaenoic acid
Uniqueness
[(2R)-2-[(9Z,11Z,13Z,15Z,17Z,19E)-docosa-9,11,13,15,17,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of docosahexaenoic acid, which imparts distinct biophysical properties to membranes and specific interactions with proteins and receptors .
Properties
Molecular Formula |
C48H84NO8P |
---|---|
Molecular Weight |
834.2 g/mol |
IUPAC Name |
[(2R)-2-[(9Z,11Z,13Z,15Z,17Z,19E)-docosa-9,11,13,15,17,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,12,14,16,18,20,22-25,27,46H,6-7,9,11,13,15,17,19,21,26,28-45H2,1-5H3/b10-8+,14-12-,18-16-,22-20-,24-23-,27-25-/t46-/m1/s1 |
InChI Key |
YZEGHVUBSYVNCN-CVCSLSNUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C=C/C=C\C=C/C=C\C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CC=CC=CC=CC=CC=CCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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